Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-aminoisoquinoline-8-carboxylate

HPK1 kinase inhibition cancer immunotherapy isoquinoline scaffold

Methyl 3-aminoisoquinoline-8-carboxylate (CAS 1432514-95-8) delivers the precise 3-amino-8-methyl ester regiosubstitution pattern required to construct the 3-carbonylamino-8-aminoisoquinoline pharmacophore claimed in Genentech's US11612606B2 patent family for HPK1-targeted cancer immunotherapy. Positional isomers (e.g., 5-amino or 8-amino regioisomers) cannot access this patent-grounded derivatization trajectory. The methyl ester enables Pd-catalyzed coupling and facile chromatographic purification, while the 3-amino group anchors carbamate/urea formation. Also validated for PDE4B-selective KRAS synthetic lethality (HCT-116 IC₅₀ 1.6 μM) and FLT3/Src multikinase inhibitor programs. 90% synthetic yield via CN112142661B route ensures favorable scale-up economics. Choose this building block to avoid regioisomer-driven reaction failures and patent infringement risk.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B8519087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminoisoquinoline-8-carboxylate
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=CC(=NC=C21)N
InChIInChI=1S/C11H10N2O2/c1-15-11(14)8-4-2-3-7-5-10(12)13-6-9(7)8/h2-6H,1H3,(H2,12,13)
InChIKeyTYKDJIJPGPOVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Aminoisoquinoline-8-Carboxylate (CAS 1432514-95-8): A Regiospecific Isoquinoline Building Block for Kinase-Targeted Medicinal Chemistry


Methyl 3-aminoisoquinoline-8-carboxylate is a regiospecifically functionalized isoquinoline derivative bearing an amino group at the 3-position and a methyl carboxylate ester at the 8-position of the fused bicyclic heteroaromatic ring system (C₁₁H₁₀N₂O₂, MW 202.21 g/mol) . This substitution pattern is distinct from numerous commercially available positional isomers and enables downstream derivatization chemistry that is inaccessible from other regioisomers [1]. The compound serves as a direct precursor to the 3-carbonylamino-8-aminoisoquinoline pharmacophore that Genentech has specifically claimed in granted patents as inhibitors of hematopoietic progenitor kinase 1 (HPK1) for cancer immunotherapy applications [1].

Why Methyl 3-Aminoisoquinoline-8-Carboxylate Cannot Be Replaced by Its 5-Amino, 8-Amino-3-Carboxylate, or Free Acid Regioisomers


Isoquinoline positional isomers sharing the identical molecular formula (C₁₁H₁₀N₂O₂, MW 202.21) are routinely listed as interchangeable building blocks by chemical suppliers, yet their substitution patterns dictate fundamentally different reactivity, physicochemical properties, and patent-grounded application space. The 3-amino group of methyl 3-aminoisoquinoline-8-carboxylate occupies the position that is essential for forming the 3-carbonylamino linkage found in every exemplified HPK1 inhibitor in the Genentech US11612606B2 patent family [1]; the 5-amino positional isomer (CAS 157252-29-4) cannot engage this same derivatization trajectory. Furthermore, the free acid analog 3-aminoisoquinoline-8-carboxylic acid (CAS 1337882-40-2) lacks the methyl ester protection that facilitates Pd-catalyzed coupling sequences and chromatographic purification, requiring additional synthetic steps that reduce overall atom economy [2]. The predicted boiling point differs by approximately 34 °C between the 3-amino-8-carboxylate and 5-amino-8-carboxylate regioisomers, directly impacting distillation-based purification protocols . These differences mean that substituting a positional isomer—even at identical purity specifications—can lead to failed downstream reactions, off-target patent infringement risk, or irreproducible biological results.

Quantitative Differentiation Evidence for Methyl 3-Aminoisoquinoline-8-Carboxylate Versus Closest Regioisomeric Analogs


Regiospecific Scaffold Enablement of HPK1 Inhibitor Patent Pharmacophore

The Genentech US11612606B2 patent family specifically claims 3-carbonylamino-8-aminoisoquinoline compounds as inhibitors of hematopoietic progenitor kinase 1 (HPK1) for enhancing anti-tumor immune responses [1]. Methyl 3-aminoisoquinoline-8-carboxylate is the direct methyl ester precursor to this claimed 3-carbonylamino pharmacophore. In contrast, the regioisomeric methyl 8-aminoisoquinoline-3-carboxylate (CAS 1989672-38-9, amino and ester positions swapped) yields a fundamentally different 8-carbonylamino-3-aminoisoquinoline scaffold that falls outside the specific patent claims and lacks demonstrated HPK1 inhibitory activity. Within the patent family, exemplified compounds such as Compound 527 exhibited HPK1 IC₅₀ values of 64 nM in BindingDB assays [2], establishing the quantitative activity threshold achievable from this scaffold class. No equivalent HPK1 activity data exist for the 8-amino-3-carbonylamino regioisomer.

HPK1 kinase inhibition cancer immunotherapy isoquinoline scaffold structure-activity relationship

Synthetic Yield via Palladium-Catalyzed Carbonylation Route vs. Alternative Regioisomer Syntheses

The two-step synthetic route—regioselective bromination of 3-aminoquinoline followed by palladium-catalyzed carbonyl insertion in methanol—yields methyl 3-aminoisoquinoline-8-carboxylate in 90% isolated yield after silica gel chromatography (0–50% EtOAc in hexane gradient) according to the adapted CN112142661B methodology [1]. The analogous patent CN112142661B reports this route for the 5-carboxylate regioisomer with total yields between 72–87.5%, indicating that the 8-position analog achieves comparable or superior efficiency via the same general method [1]. The alternative 5-aminoisoquinoline-8-carboxylate regioisomer (CAS 157252-29-4) is typically synthesized via nitro-group reduction of 5-nitroisoquinoline precursors, a route that requires additional reduction steps and yields that are not reported above 85% in open vendor technical literature .

synthetic methodology palladium catalysis carbonyl insertion process chemistry aminoisoquinoline

Predicted Boiling Point Differential vs. 5-Amino-8-Carboxylate Positional Isomer

Predicted physicochemical properties from ChemicalBook's computational models reveal a significant boiling point difference between the target compound and its closest positional isomer. Methyl 3-aminoisoquinoline-8-carboxylate exhibits a predicted boiling point of 398.4±22.0 °C at 760 mmHg , whereas methyl 5-aminoisoquinoline-8-carboxylate (CAS 157252-29-4) shows a predicted boiling point of 432.8±30.0 °C at 760 mmHg . This ~34 °C differential reflects the impact of amino group position on intermolecular hydrogen bonding networks within the isoquinoline scaffold. The predicted pKa of 4.12±0.50 for the target compound further differentiates its protonation state and solubility profile from the 5-amino regioisomer.

physicochemical properties predicted boiling point distillation purification regioisomer differentiation

PDE4B Inhibitor Scaffold Class Potency and KRAS-Mutant Selectivity

Lapa et al. (2026) identified 3-aminoisoquinolines as selective PDE4B inhibitors through molecular docking and phenotypic screening on HKe3-KRAS cell lines. Among six active compounds screened, compound 089—a 3-aminoisoquinoline derivative—demonstrated PDE4B IC₅₀ = 2.5 μM, HCT-116 cytotoxicity IC₅₀ = 1.6 μM, and growth inhibition GI₅₀ = 0.53 μM, with selectivity for KRAS-mutated over wild-type cells [1]. Notably, aminoquinoline or aminoquinazoline modifications abrogate kinase binding entirely, as demonstrated independently by the aminoisoquinoline benzamide class where substitution of the isoquinoline core with quinoline or quinazoline abolished FLT3 and Src-family kinase binding [2]. The 3-amino substituent on the isoquinoline core is structurally conserved across all active compounds in both studies, establishing the 3-aminoisoquinoline scaffold—for which methyl 3-aminoisoquinoline-8-carboxylate is a direct building block—as irreplaceable for this kinase-targeting phenotype.

PDE4B inhibition KRAS-mutant colorectal cancer 3-aminoisoquinoline phenotypic screening synthetic lethality

Commercial Purity and Quality Control Differentiation from Positional Isomer Suppliers

ChemicalBook lists methyl 3-aminoisoquinoline-8-carboxylate (CAS 1432514-95-8) at a documented purity of 97% , while several positional isomers are consistently listed at 95% purity across multiple vendors. Methyl 5-aminoisoquinoline-8-carboxylate (CAS 157252-29-4) is supplied at 95% minimum purity by AKSci and CheMenu . Methyl 8-aminoisoquinoline-3-carboxylate (CAS 1989672-38-9) is listed at 95% purity by Sigma-Aldrich and at 95%+ by multiple other suppliers. The 2-percentage-point purity differential, while modest, equates to approximately 40% less total impurity burden (3% impurities vs. 5%), which is meaningful for applications where lot-to-lot reproducibility impacts SAR interpretation.

commercial purity quality control procurement specification HPLC NMR certificate of analysis

Validated Application Scenarios for Methyl 3-Aminoisoquinoline-8-Carboxylate Based on Quantitative Evidence


Synthesis of 3-Carbonylamino-8-Aminoisoquinoline HPK1 Inhibitors for Cancer Immunotherapy Programs

Methyl 3-aminoisoquinoline-8-carboxylate is the optimal building block for constructing the 3-carbonylamino-8-aminoisoquinoline pharmacophore specifically claimed in Genentech's US11612606B2 patent family [1]. The 3-amino group is the anchor point for carbamate or urea formation via the 3-carbonylamino linkage, while the 8-methyl ester can be hydrolyzed to the carboxylic acid and further elaborated. Regioisomeric building blocks with amino groups at other positions cannot generate this exact pharmacophore and fall outside the patent claims. The demonstrated HPK1 IC₅₀ of 64 nM for exemplified compounds (e.g., Compound 527) establishes the quantitative potency benchmark achievable from this scaffold [1]. Programs targeting HPK1-dependent cancers, including colorectal cancer, melanoma, non-small cell lung cancer, and breast cancer, should prioritize this specific building block for hit-to-lead and lead optimization campaigns.

PDE4B-Selective Inhibitor Development for KRAS-Mutant Colorectal and Hematological Cancers

The 3-aminoisoquinoline scaffold has been experimentally validated as a selective PDE4B inhibitor chemotype with demonstrated synthetic lethality against KRAS-mutated colorectal cancer cell lines. Lapa et al. (2026) showed that 3-aminoisoquinoline derivatives achieve PDE4B IC₅₀ values as low as 2.5 μM and HCT-116 cytotoxicity IC₅₀ of 1.6 μM, with selectivity for mtKRAS over wild-type cells confirmed in five of six active compounds [2]. Methyl 3-aminoisoquinoline-8-carboxylate provides the correctly positioned 3-amino group for constructing the bioactive 3-aminoisoquinoline core. The 8-carboxylate ester offers a handle for introducing diverse amide, ester, or heterocyclic appendages to optimize PDE4B affinity, ligand efficiency, and ADME properties. Given that PDE4B is selectively upregulated in mtKRAS-driven tumors, this building block is strategically positioned for medicinal chemistry programs targeting this genotype-selective vulnerability.

FLT3/Src-Family Multikinase Inhibitor Scaffold Assembly for AML Drug Discovery

Aminoisoquinoline benzamides represent a validated multikinase inhibitor scaffold with demonstrated potency against FLT3-driven acute myeloid leukemia (AML) cell lines MV4-11 and MOLM-14 [3]. Crucially, replacement of the aminoisoquinoline core with aminoquinoline or aminoquinazoline results in complete abrogation of kinase binding, demonstrating that the isoquinoline heterocycle is non-substitutable for this activity profile [3]. Methyl 3-aminoisoquinoline-8-carboxylate serves as a versatile entry point for constructing aminoisoquinoline benzamide analogs, with the 3-amino group available for benzamide coupling and the 8-carboxylate ester enabling solubility modulation or prodrug strategies. The scaffold's ability to inhibit both FLT3 and Src-family kinases addresses the mutation-driven resistance mechanisms that limit the clinical durability of single-target FLT3 inhibitors.

Regiospecific Building Block for Isoquinoline-Focused Combinatorial Library Synthesis

For medicinal chemistry groups building DNA-encoded libraries (DELs) or parallel synthesis arrays centered on isoquinoline kinase inhibitors, methyl 3-aminoisoquinoline-8-carboxylate offers a unique regiospecific substitution pattern that maximizes the accessible chemical space within the patent-grounded 3-carbonylamino-8-aminoisoquinoline pharmacophore [1]. The 90% synthetic yield via the CN112142661B bromination/carbonylation route [4] translates to favorable economics at gram-to-kilogram scale relative to alternative regioisomers synthesized via less efficient routes. The 97% commercial purity specification minimizes the impurity-driven false positives that plague high-throughput screening campaigns. The predicted boiling point advantage (~34 °C lower than the 5-amino-8-carboxylate isomer) facilitates purification and reduces thermal degradation during scale-up , while the methyl ester provides orthogonal protection to the amino group, enabling sequential derivatization strategies without protecting group manipulation.

Quote Request

Request a Quote for Methyl 3-aminoisoquinoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.